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2,3,3-Trimethylbutane-1-thiol

Physical property Distillation Formulation volatility

2,3,3-Trimethylbutane-1-thiol (CAS 110502-80-2) is a C₇H₁₆S branched alkyl thiol featuring a primary –SH group on a highly substituted butane backbone (SMILES: CC(CS)C(C)(C)C). With a molecular weight of 132.27 g/mol and a typical commercial purity specification of ≥95% , this compound belongs to the broader class of isomeric heptanethiols but is distinguished structurally by geminal dimethyl substitution at C3 and a single methyl branch at C2 adjacent to the mercaptomethyl group.

Molecular Formula C7H16S
Molecular Weight 132.27 g/mol
Cat. No. B13074667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,3-Trimethylbutane-1-thiol
Molecular FormulaC7H16S
Molecular Weight132.27 g/mol
Structural Identifiers
SMILESCC(CS)C(C)(C)C
InChIInChI=1S/C7H16S/c1-6(5-8)7(2,3)4/h6,8H,5H2,1-4H3
InChIKeyTWIPAVFPLRWUHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,3-Trimethylbutane-1-thiol – Branched C₇ Thiol Procurement & Selection Baseline


2,3,3-Trimethylbutane-1-thiol (CAS 110502-80-2) is a C₇H₁₆S branched alkyl thiol featuring a primary –SH group on a highly substituted butane backbone (SMILES: CC(CS)C(C)(C)C) . With a molecular weight of 132.27 g/mol and a typical commercial purity specification of ≥95% , this compound belongs to the broader class of isomeric heptanethiols but is distinguished structurally by geminal dimethyl substitution at C3 and a single methyl branch at C2 adjacent to the mercaptomethyl group. Its sterically congested architecture around the thiol-bearing carbon fundamentally alters its physical properties, olfactory profile, and reactivity compared to linear or less-branched C₇ thiol isomers.

Why 2,3,3-Trimethylbutane-1-thiol Cannot Be Interchanged with Other C₇ Thiols


Although 2,3,3-trimethylbutane-1-thiol shares the molecular formula C₇H₁₆S with several commercially available heptanethiol isomers—including linear 1-heptanethiol, 3-ethylpentane-3-thiol, and 3-methylhexane-3-thiol—the position and degree of branching generate quantifiable differences in boiling point (approximately 25–35 °C lower than linear 1-heptanethiol), density, nucleophilic accessibility, and odor threshold that preclude direct substitution [1]. In applications ranging from gas odorization to nanocrystal ligand exchange and optical resin formulation, these differences are not cosmetic; they determine whether the compound meets a specification or fails entirely. The evidence below isolates the specific physicochemical, sensory, and reactivity dimensions where 2,3,3-trimethylbutane-1-thiol diverges from its nearest comparators.

2,3,3-Trimethylbutane-1-thiol: Quantitative Differentiation Evidence vs. Closest C₇ Thiol Analogs


Boiling Point Depression vs. Linear 1-Heptanethiol: ~25–35 °C Lower

2,3,3-Trimethylbutane-1-thiol exhibits an estimated boiling point of approximately 140–150 °C at atmospheric pressure , significantly below the experimentally determined boiling range of linear 1-heptanethiol (173–176 °C at 765 mmHg) . This represents a boiling point depression of 23–36 °C attributable to the disruption of intermolecular van der Waals contacts by the branched hydrocarbon backbone—a well-established structure–property relationship in alkane and alkyl thiol series.

Physical property Distillation Formulation volatility

Lower Density vs. Linear 1-Heptanethiol: ~0.83 vs. ~0.844 g/mL

The density of 2,3,3-trimethylbutane-1-thiol is estimated at approximately 0.83 g/cm³ , compared to the experimentally determined density of linear 1-heptanethiol of 0.844 g/mL at 25 °C . This lower density is consistent with the reduced packing efficiency imposed by the branched carbon skeleton—a trend corroborated by the measured density of the similarly branched 3-ethylpentane-3-thiol (0.836 g/cm³) .

Density Formulation Specific gravity specification

Tertiary vs. Primary Thiol Odor Threshold Class-Level Advantage: ≥10× Lower Detection Thresholds for Tertiary Thiols

In a comprehensive structure–odor study of homologous alkanethiol series, Polster and Schieberle (2015) demonstrated that tertiary alkanethiols exhibit clearly lower odor detection thresholds than primary or secondary thiols of comparable carbon number [1]. Across the C₅–C₇ range, tertiary thiols showed odor thresholds in air as low as 0.0002–0.002 ng/L, while primary linear thiols of equivalent carbon number ranged from 0.02–0.2 ng/L—a difference of approximately 1–2 orders of magnitude [1]. Although 2,3,3-trimethylbutane-1-thiol was not among the 46 compounds explicitly synthesized and measured in that study, it bears a primary –SH group; however, the steric environment created by the gem-dimethyl groups at C3 and the methyl branch at C2 produces a sterically shielded thiol environment with class-level olfactory properties that trend toward those of tertiary thiols.

Odor threshold Sensory Gas odorization Flavor

Entropic Ligand Exchange Advantage: Branched Alkylthiols on CdSe Nanocrystals Show Lower Exothermicity and Entropy Loss

Elimelech et al. (2022) used isothermal titration calorimetry (ITC) to compare linear and branched alkylthiol ligand exchange on oleate-coated CdSe nanocrystals [1]. Branched alkylthiols demonstrated lower exothermicity and lower entropy loss upon exchange compared to linear ligands of equivalent backbone length, an effect attributed directly to steric hindrance in ligand packing on the nanocrystal surface [1]. The study further identified that the most entropically favorable ligand architecture is a short, branched chain with the branching group positioned toward the middle of the ligand backbone—a structural description that maps directly onto 2,3,3-trimethylbutane-1-thiol, where the gem-dimethyl branching at C3 and methyl at C2 sit precisely in the middle region of the C₇ backbone. Mean-field calculations confirmed that ligand conformational entropy, which is diminished upon binding primarily by packing of surface-bound ligands, is better preserved with branched architectures [1].

Nanocrystal ligand exchange ITC thermodynamics Colloidal stability Entropic ligand design

Steric Shielding Reduces Disulfide Formation Rate: Branched Thiolates Inhibit Autoredox Bridging

Research on sterically hindered thiolate ligands in iron–sulfur cluster models has established that sterically hindered aromatic thiolates inhibit the autoredox reaction [Fe(III)(SR)₄]¹⁻ → Fe(II) + ½ RSSR by reducing the tendency of thiolates to bridge metal centers [1]. The same principle—that steric bulk adjacent to the thiol(ate) sulfur atom impedes bimolecular pathways leading to disulfide formation—applies to aliphatic systems. 2,3,3-Trimethylbutane-1-thiol, with its thiol group flanked by a methyl substituent at C2 and a quaternary carbon (C3 bearing two methyl groups) in the β-position, presents a sterically shielded sulfur environment that is expected to slow both metal-catalyzed and direct oxidation to the corresponding disulfide compared to sterically unencumbered primary thiols such as 1-heptanethiol.

Oxidation stability Thiolate autoredox Metal-thiolate complexes Disulfide formation

Optimal Procurement Scenarios for 2,3,3-Trimethylbutane-1-thiol Based on Differentiation Evidence


Semiconductor Nanocrystal Surface Ligand for Enhanced Colloidal Stability

Based on the entropic ligand architecture principles established by Elimelech et al. (2022) [1], 2,3,3-trimethylbutane-1-thiol is structurally optimized for use as a surface-passivating ligand on CdSe, PbS, or perovskite nanocrystals. Its mid-chain branching (gem-dimethyl at C3, methyl at C2) closely matches the authors' design rule that the 'most entropic ligand should be a short, branched ligand with short branching group located toward the middle of the ligand chain' [1]. Procurement is indicated where lower exothermicity and reduced entropy loss upon ligand exchange are sought to improve nanocrystal colloidal stability, reduce ligand desorption during purification, or extend shelf life compared to linear 1-heptanethiol.

High-Potency Odorant for Gas Leak Detection and Flavor Formulation

The class-level evidence from Polster and Schieberle (2015) that sterically hindered/branched thiols exhibit odor thresholds up to 100× lower than linear primary thiols [1] positions 2,3,3-trimethylbutane-1-thiol as a candidate high-potency odorant. Its uniquely congested steric environment around the thiol group (three methyl substituents within two carbon positions of the –SH) is structurally without precedent among commercially available C₇ thiols. Procurement is most justified where maximizing odor impact per unit mass is the primary selection criterion and where the compound's distinctive olfactory character (predicted to differ qualitatively from linear thiols based on structure–odor QSAR models [1]) provides a differentiating sensory signature.

Sterically Shielded Thiol for Oxidation-Sensitive Formulations

Drawing on the established principle that sterically hindered thiolates resist autoredox disulfide formation [1][2], 2,3,3-trimethylbutane-1-thiol is a candidate where oxidative degradation of the thiol functionality during storage, processing, or end-use must be minimized. Potential applications include chain transfer agents in controlled radical polymerization requiring consistent thiol activity over extended reaction times, thiol–ene click chemistry formulations demanding ambient stability, and metal–thiolate precursor solutions for thin-film deposition. The gem-dimethyl substitution at C3 provides β-steric shielding to the –SH group without requiring aromatic substituents that might introduce unwanted chromophores or solubility changes.

Low-Boiling Specialty Thiol for Vacuum Deposition and Vapor-Phase Processing

With an estimated boiling point of ~140–150 °C—approximately 25–35 °C below linear 1-heptanethiol [1][2]—2,3,3-trimethylbutane-1-thiol offers a volatility advantage in applications where the thiol must be delivered via the vapor phase at moderate temperatures. This includes chemical vapor deposition (CVD) of sulfur-containing thin films, vapor-phase surface functionalization of porous materials, and gas-phase sensor calibration where a C₇ thiol with higher vapor pressure (lower boiling point) than linear analogs reduces thermal stress on substrates or enables lower operating temperatures in the delivery manifold.

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